molecular formula C20H28N4O8 B12381242 Cyclopetide 1

Cyclopetide 1

Cat. No.: B12381242
M. Wt: 452.5 g/mol
InChI Key: BOVBRDXZRVJXLF-XUXIUFHCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopetide 1 is a cyclic peptide, a class of compounds known for their stability and unique structural properties. Cyclic peptides are characterized by a circular backbone formed by peptide bonds, which often include disulfide bridges that enhance their stability. This compound, like other cyclic peptides, exhibits high stability, cell permeability, and enhanced potency compared to linear peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cyclic peptides, including Cyclopetide 1, can be challenging due to the need to form a stable ring structure. One common method is the “CyClick” strategy, which involves the chemoselective reaction between the N-terminus of a peptide and a C-terminal aldehyde. This method is highly selective and avoids the formation of dimers and oligomers . Another approach involves traditional lactam formation, azide-alkyne cycloadditions, and ring-closing metathesis .

Industrial Production Methods: Industrial production of cyclic peptides often involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of cyclic peptides with high purity. Additionally, solution-phase synthesis methods, such as the pentafluorophenyl ester method, can be used for cyclization .

Chemical Reactions Analysis

Types of Reactions: Cyclopetide 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its properties or to attach functional groups for specific applications.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include aldehydes, amines, and various catalysts. The reaction conditions are typically mild, allowing for the preservation of the peptide’s structure and functionality .

Major Products Formed: The major products formed from these reactions include modified cyclic peptides with enhanced stability, binding affinity, and specificity. These modifications can lead to the development of new therapeutic agents with improved pharmacological properties .

Mechanism of Action

The mechanism of action of Cyclopetide 1 involves its ability to bind to specific molecular targets, disrupting their normal function. The cyclic structure of the peptide enhances its binding affinity and specificity, allowing it to interact with target proteins effectively. This interaction can inhibit protein-protein interactions, leading to various therapeutic effects . The rigid structure of this compound also reduces the entropic cost of receptor binding, enhancing its efficacy .

Properties

Molecular Formula

C20H28N4O8

Molecular Weight

452.5 g/mol

IUPAC Name

3-[(3S,6S,12S,15S)-12-(2-carboxyethyl)-2,5,11,14-tetraoxo-1,4,10,13-tetrazatricyclo[13.3.0.06,10]octadecan-3-yl]propanoic acid

InChI

InChI=1S/C20H28N4O8/c25-15(26)7-5-11-19(31)23-9-1-3-13(23)17(29)21-12(6-8-16(27)28)20(32)24-10-2-4-14(24)18(30)22-11/h11-14H,1-10H2,(H,21,29)(H,22,30)(H,25,26)(H,27,28)/t11-,12-,13-,14-/m0/s1

InChI Key

BOVBRDXZRVJXLF-XUXIUFHCSA-N

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N2C1)CCC(=O)O)CCC(=O)O

Canonical SMILES

C1CC2C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)N2C1)CCC(=O)O)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.